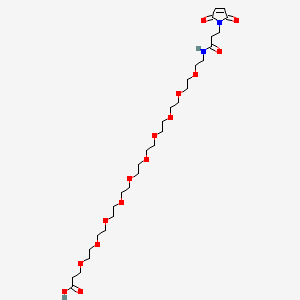

Mal-amido-PEG10-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52N2O15/c33-27(3-6-32-28(34)1-2-29(32)35)31-5-8-39-10-12-41-14-16-43-18-20-45-22-24-47-26-25-46-23-21-44-19-17-42-15-13-40-11-9-38-7-4-30(36)37/h1-2H,3-26H2,(H,31,33)(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNIWXFZMUNTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52N2O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of Mal-amido-PEG10-acid

For researchers, scientists, and drug development professionals, the rational design of complex bioconjugates is paramount for therapeutic success. Heterobifunctional linkers are central to this endeavor, enabling the precise connection of disparate molecules such as antibodies, peptides, and cytotoxic payloads. Among these, Mal-amido-PEG10-acid has emerged as a versatile and widely utilized tool. This technical guide provides a detailed examination of its core mechanism of action, experimental protocols for its use, and the critical role of its constituent parts in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action: A Dual-Functionality Linker

This compound is a heterobifunctional crosslinker characterized by three key components: a maleimide group, a terminal carboxylic acid, and a 10-unit polyethylene glycol (PEG) chain.[1] This structure provides two distinct and orthogonal reactive handles for sequential or independent conjugation reactions.

1. Maleimide-Thiol Conjugation:

The primary mechanism of action involves the highly specific and efficient reaction of the maleimide group with a free sulfhydryl (thiol) group.[2] This reaction, a Michael addition, typically targets the side chain of cysteine residues within proteins and peptides. It proceeds readily under mild, near-neutral pH conditions (typically 6.5-7.5), forming a stable covalent thioether bond.[3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[3]

The stability of the resulting succinimide thioether linkage is a critical consideration. While generally stable, the bond can undergo a retro-Michael reaction, leading to cleavage, particularly in the presence of other thiols like glutathione in the physiological environment.[4] However, the succinimide ring can undergo hydrolysis to form a ring-opened, more stable maleamic acid derivative, which is significantly less susceptible to this thiol exchange. This hydrolysis can be intentionally promoted to enhance the long-term in vivo stability of the conjugate.

2. Carboxylic Acid-Amine Conjugation:

The terminal carboxylic acid provides a second conjugation point. This group can be activated to react with primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein. This activation is typically achieved using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activators convert the carboxylic acid into a more reactive ester, which then readily forms a stable and robust amide bond with an amine-containing molecule.

3. The Role of the PEG10 Spacer:

The 10-unit polyethylene glycol (PEG) chain is not merely a spacer; it profoundly influences the properties of the linker and the final conjugate. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the linker and can help to mitigate aggregation issues, especially when conjugating hydrophobic drug payloads. Furthermore, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can prolong its circulation half-life and shield it from proteolytic degradation and immune responses. The defined length of the PEG10 spacer provides precise control over the distance between the two conjugated molecules, which can be critical for maintaining the biological activity of each component by reducing steric hindrance.

Data Presentation: Physicochemical Properties and Impact of PEG Length

Quantitative data for this compound and the influence of its PEG spacer are summarized below.

| Property | Value | Source |

| Chemical Formula | C30H52N2O15 | |

| Molecular Weight | 680.8 g/mol | |

| Purity | ≥95% | |

| Storage Condition | -20°C |

The length of the PEG chain is a critical design parameter in ADC development. The following table summarizes findings from studies on ADCs with varying PEG linker lengths, providing insight into the expected impact of the PEG10 spacer.

| Performance Parameter | Effect of Increasing PEG Chain Length (e.g., PEG2 to PEG24) | Rationale / Observation |

| Solubility | Increases | The hydrophilic nature of PEG mitigates the hydrophobicity of the payload, reducing aggregation. |

| In Vitro Potency | May Decrease | Longer linkers can sometimes reduce cytotoxicity, potentially due to altered cell internalization or payload release kinetics. |

| Plasma Clearance | Decreases | Longer PEG chains increase the hydrodynamic size, leading to reduced renal clearance and longer circulation half-life. |

| Plasma Exposure (AUC) | Increases | A direct consequence of lower clearance, leading to greater overall exposure of the ADC. |

| Tumor Exposure | Increases | Enhanced plasma exposure and potentially improved tumor penetration lead to higher drug accumulation at the target site. |

| In Vivo Efficacy | Generally Increases | Despite potential decreases in in vitro potency, improved pharmacokinetics and tumor accumulation often lead to superior tumor growth inhibition in vivo. |

Mandatory Visualization

Experimental Protocols

The following are detailed methodologies for the two primary conjugation reactions involving Mal-amido-PEG-acid linkers. These protocols are based on established procedures and may require optimization for specific molecules.

Protocol 1: Maleimide-Thiol Conjugation (e.g., to a Protein)

This protocol describes the conjugation of the maleimide group of the linker to a protein or peptide with a free cysteine residue.

Materials:

-

Thiol-containing protein/peptide

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed and free of primary amines and thiols. Including 1-5 mM EDTA is recommended to prevent metal-catalyzed oxidation of thiols.

-

Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. TCEP is preferred as it does not need to be removed before adding the maleimide reagent.

-

Solvent: Anhydrous DMSO or DMF to dissolve the linker.

-

Quenching Solution: 1 M L-cysteine in conjugation buffer.

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

Procedure:

-

Preparation of Protein: Dissolve the thiol-containing protein/peptide in conjugation buffer to a final concentration of 1-10 mg/mL. If disulfide bonds need to be reduced, add TCEP to a final concentration of 10-50 mM and incubate for 30-60 minutes at room temperature.

-

Preparation of Linker: Immediately before use, dissolve the this compound in a minimal amount of DMSO or DMF and then dilute it into the conjugation buffer to the desired concentration.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching solution to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess linker and quenching reagent by SEC or dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Confirm successful conjugation and assess purity using SDS-PAGE, mass spectrometry (MS), and HPLC.

Protocol 2: Two-Step Conjugation (Amine and Thiol)

This protocol describes the full utilization of the bifunctional linker, first by conjugating an amine-containing molecule (e.g., a drug) to the carboxylic acid, followed by conjugation of the maleimide to a thiol-containing molecule (e.g., an antibody).

Step A: Conjugation of Amine-Molecule to Carboxylic Acid

Materials:

-

Amine-containing molecule (e.g., drug payload)

-

This compound

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Activators: EDC and Sulfo-NHS.

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

Procedure:

-

Preparation: Dissolve the this compound in Activation Buffer. Dissolve the amine-containing molecule separately in Conjugation Buffer.

-

Activation of Carboxylic Acid: Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the linker solution. Incubate for 15 minutes at room temperature to generate the active ester.

-

Conjugation Reaction: Immediately add the activated linker solution to the amine-containing molecule solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching solution to cap any unreacted active esters.

-

Purification: Purify the resulting payload-linker intermediate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials.

Step B: Conjugation of Payload-Linker Intermediate to Thiol-Molecule

Procedure:

-

Follow the procedure outlined in Protocol 1 , using the purified payload-linker intermediate from Step A as the "linker" to be conjugated to the thiol-containing protein.

Conclusion

This compound is a powerful and versatile chemical tool for the construction of complex bioconjugates. Its well-defined structure, featuring orthogonal reactive groups and a beneficial PEG spacer, allows for controlled, stepwise conjugation strategies. The maleimide-thiol and activated acid-amine reactions provide robust and stable linkages, while the PEG10 chain imparts favorable physicochemical properties such as enhanced solubility and improved pharmacokinetics. A thorough understanding of its mechanism of action, the kinetics of the conjugation reactions, and the influence of the PEG linker length is essential for researchers aiming to design and synthesize the next generation of targeted therapeutics.

References

An In-depth Technical Guide to Mal-amido-PEG10-acid for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG10-acid is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[1] This guide provides a comprehensive technical overview of its properties, applications, and the experimental protocols necessary for its effective use. The molecule features a maleimide group for selective conjugation to thiol-containing molecules and a terminal carboxylic acid, which can be activated to react with primary amines.[2][3] The polyethylene glycol (PEG) spacer, consisting of ten repeating ethylene glycol units, imparts increased hydrophilicity and solubility to the resulting conjugates.[2][3]

Core Properties and Specifications

This compound is a valuable tool for covalently linking biomolecules. Its unique structure allows for precise control over the conjugation process, a critical factor in the design of complex biologics. The maleimide group exhibits high reactivity and selectivity towards sulfhydryl groups, typically found in the cysteine residues of proteins and peptides, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5 to 7.5. The terminal carboxylic acid can be activated, for example, with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC, to form an NHS ester. This activated ester then readily reacts with primary amines on a target molecule to form a stable amide bond.

Physicochemical and Commercial Data

The following tables summarize the key quantitative data for this compound and a related, commonly used derivative. This information is essential for experimental design, including stoichiometry calculations and buffer preparation.

| Parameter | This compound | Source |

| Molecular Formula | C30H52N2O15 | |

| Molecular Weight | 680.8 g/mol | |

| CAS Number | 2785355-74-8 | |

| Purity | ≥95% - 97% | |

| Appearance | Off-white/white solid or viscous liquid | |

| Solubility | Soluble in aqueous solutions and most organic solvents | |

| Storage Conditions | -20°C, avoid frequent freeze-thaw cycles |

| Parameter | Mal-amido-PEG10-NHS ester | Source |

| Molecular Formula | C34H55N3O17 | |

| Molecular Weight | 777.8 g/mol | |

| CAS Number | 1137109-22-8 | |

| Purity | >90% | |

| Storage Conditions | -20°C with desiccant, moisture-sensitive |

Key Applications in Drug Development

The principal application of this compound is in the construction of ADCs. In this context, it serves as a linker to attach a potent cytotoxic drug (payload) to a monoclonal antibody (mAb). The mAb directs the ADC to a specific target, such as a tumor-associated antigen, after which the payload is released to kill the cancer cell. The PEG10 spacer in the linker can enhance the solubility and stability of the ADC.

Beyond ADCs, this linker is also utilized in:

-

PEGylation of proteins and peptides: To improve their pharmacokinetic and pharmacodynamic properties.

-

Surface modification of biomedical devices: To enhance biocompatibility and reduce immune responses.

-

Development of diagnostic probes: By attaching imaging agents to targeting molecules.

-

Functionalization of hydrogels: For applications in tissue engineering and controlled drug release.

Experimental Protocols

The following are detailed protocols for the two primary conjugation reactions involving this compound.

Protocol 1: Maleimide-Thiol Conjugation

This protocol details the conjugation of the maleimide group of this compound to a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

-

Thiol-containing protein

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, or other thiol-free buffers like HEPES or Tris.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

-

Quenching reagent: L-cysteine or N-acetylcysteine.

-

Anhydrous DMSO or DMF.

-

Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.

Procedure:

-

Protein Preparation (Optional Reduction):

-

Dissolve the thiol-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

If disulfide bonds need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP.

-

Incubate at room temperature for 20-30 minutes. It is recommended to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

-

-

Linker Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution with gentle mixing.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching:

-

Add a 100-fold molar excess of L-cysteine or N-acetylcysteine to quench any unreacted maleimide groups.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and quenching reagent using size-exclusion chromatography or dialysis.

-

Protocol 2: Carboxylic Acid Activation and Amine Conjugation

This protocol describes the activation of the carboxylic acid group of this compound to an NHS ester, followed by conjugation to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule

-

Activation Reagents: N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Anhydrous solvent: DMF or DMSO.

-

Reaction Buffer: PBS, pH 7.2-8.5, or sodium bicarbonate buffer.

-

Quenching Buffer: Tris or glycine buffer.

-

Purification system: SEC, dialysis, or HPLC.

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add 1.1 equivalents of NHS, followed by 1.1 equivalents of EDC.

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

-

-

Conjugation to Amine:

-

In a separate vessel, dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated NHS ester solution to the amine solution with gentle mixing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench any unreacted NHS ester by adding a small amount of Tris or glycine buffer.

-

Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted linker and byproducts.

-

Visualizing the Workflow and Structures

The following diagrams, generated using the DOT language, illustrate key processes and structures involving this compound.

Caption: Experimental workflow for maleimide-thiol conjugation.

Caption: Schematic of an Antibody-Drug Conjugate (ADC).

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis with Mal-amido-PEG10-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that influences the stability, solubility, and efficacy of the ADC. This document provides detailed application notes and protocols for the synthesis of ADCs using Mal-amido-PEG10-acid, a heterobifunctional linker.

The this compound linker features a maleimide group for covalent attachment to thiol groups on the antibody (typically from reduced interchain cysteines) and a terminal carboxylic acid for conjugation to an amine-containing payload. The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the drug-linker, which can improve solubility, reduce aggregation, and optimize the pharmacokinetic properties of the final ADC.

These protocols will guide researchers through the multi-step process of ADC synthesis, including the preparation of the drug-linker, reduction of the antibody, conjugation, and subsequent purification and characterization of the ADC.

Overall Synthesis Workflow

The synthesis of an ADC using this compound is a multi-step process that can be broken down into three main stages:

-

Drug-Linker Synthesis: Activation of the this compound linker and its conjugation to an amine-containing cytotoxic payload.

-

Antibody Preparation: Partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups.

-

Conjugation and Purification: Reaction of the reduced antibody with the drug-linker, followed by purification of the resulting ADC.

Troubleshooting & Optimization

avoiding aggregation of proteins during conjugation with Mal-amido-PEG10-acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, specifically protein aggregation, during conjugation with Mal-amido-PEG10-acid.

Troubleshooting Guide: Protein Aggregation

Protein aggregation is a common issue during bioconjugation that can lead to reduced yield, loss of biological activity, and difficulties in purification. This guide provides a systematic approach to diagnosing and resolving aggregation problems.

Initial Observation: Visible precipitation, cloudiness, or high molecular weight species detected by analytical methods (e.g., SEC, DLS) after the conjugation reaction.

Troubleshooting Decision Tree

Caption: Troubleshooting logic for protein aggregation.

Frequently Asked Questions (FAQs)

Preparation and Reagents

Q1: What is the optimal buffer and pH for the conjugation reaction?

A1: The recommended pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4] This range ensures the specific and efficient reaction of the maleimide group with thiol groups on cysteine residues while minimizing side reactions with amines (e.g., lysine residues).[3] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and Tris, provided they do not contain thiol-containing compounds. It is also recommended to degas the buffer to prevent oxidation of thiols.

Q2: How should I prepare and store the this compound solution?

A2: this compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mM. This stock solution should be prepared fresh before use. If short-term storage is necessary, store the solution at -20°C, protected from light and moisture. Aqueous solutions of maleimides are not stable due to hydrolysis and should be used immediately.

Q3: Which reducing agent should I use to reduce disulfide bonds, TCEP or DTT?

A3: Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent. TCEP does not contain a thiol group, so excess TCEP does not need to be removed before adding the maleimide reagent. Dithiothreitol (DTT) is also an effective reducing agent, but it contains thiol groups that will compete with the protein's thiols for reaction with the maleimide. Therefore, excess DTT must be removed, typically by a desalting column, before initiating the conjugation.

Reaction Conditions

Q4: What is the recommended molar ratio of this compound to protein?

A4: A common starting point is a 10 to 20-fold molar excess of the maleimide-PEG reagent to the protein. However, the optimal ratio is protein-dependent and should be determined empirically. A high excess of the PEG reagent can sometimes lead to aggregation, so it is advisable to perform a titration to find the ideal balance between conjugation efficiency and protein stability.

Q5: My protein is precipitating as soon as I add the this compound. What should I do?

A5: This indicates rapid aggregation, which could be due to several factors. First, ensure the final concentration of the organic solvent (from the PEG stock solution) is low, typically not exceeding 10% of the total reaction volume. Also, consider reducing the protein concentration, as high concentrations increase the likelihood of intermolecular interactions and aggregation. Adding stabilizing excipients such as L-arginine (e.g., 50 mM) or glycerol (e.g., 5-10% v/v) to the reaction buffer can also help maintain protein solubility.

Q6: Can I perform the conjugation at a lower temperature to reduce aggregation?

A6: Yes, performing the incubation at 4°C overnight instead of at room temperature for a shorter period can be beneficial for sensitive proteins. The lower temperature can help to slow down the aggregation process.

Post-Conjugation and Characterization

Q7: How can I remove unreacted this compound and purify my conjugate?

A7: Size exclusion chromatography (SEC), often using a desalting column like a G-25, is a common and effective method for separating the larger protein-PEG conjugate from the smaller, unreacted maleimide-PEG reagent. Depending on the protein, other methods like dialysis, HPLC, or FPLC may also be suitable.

Q8: What analytical techniques can I use to detect and quantify protein aggregation?

A8: Several techniques can be used to analyze protein aggregation. Size exclusion chromatography (SEC) is widely used to separate and quantify monomers, dimers, and higher-order aggregates. Dynamic light scattering (DLS) can measure the size distribution of particles in solution. Other methods include analytical ultracentrifugation (AUC) and visual inspection.

Q9: How should I store the purified protein-PEG conjugate?

A9: For short-term storage (up to one week), the conjugate can be kept at 2-8°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent such as sodium azide (0.01-0.03%). Adding 50% glycerol and storing at -20°C can extend the shelf life for up to a year.

Data and Protocols

Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation

| Parameter | Recommended Range/Value | Rationale |

| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols and minimizes maleimide hydrolysis. |

| Buffer | PBS, HEPES, Tris (thiol-free) | Provides a stable pH environment without interfering with the reaction. |

| Protein Concentration | 1 - 10 mg/mL | A balance between reaction efficiency and minimizing aggregation risk. |

| Maleimide-PEG:Protein Molar Ratio | 10:1 to 20:1 (starting point) | Ensures sufficient reagent for efficient conjugation; may require optimization. |

| Reducing Agent | TCEP (2-10 fold molar excess over disulfide bonds) | Reduces disulfide bonds without introducing competing thiols. |

| Reaction Temperature | Room Temperature or 4°C | Room temperature for faster reaction; 4°C for sensitive proteins to reduce aggregation. |

| Reaction Time | 2 hours (Room Temp) to Overnight (4°C) | Sufficient time for the reaction to proceed to completion. |

| Organic Solvent | < 10% (v/v) | Minimizes potential for solvent-induced protein denaturation and aggregation. |

Experimental Protocol: Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general procedure. Optimization may be required for specific proteins.

1. Protein Preparation: a. Prepare the protein solution in a degassed conjugation buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration providing a 10-100 fold molar excess. Incubate for 20-30 minutes at room temperature.

2. Maleimide-PEG Reagent Preparation: a. Allow the vial of this compound to come to room temperature. b. Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.

3. Conjugation Reaction: a. Add the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1). Add the stock solution slowly with gentle mixing. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

Caption: General experimental workflow for maleimide-thiol conjugation.

4. Purification: a. Equilibrate a desalting column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS). b. Apply the reaction mixture to the column to separate the protein-PEG conjugate from excess maleimide-PEG reagent and TCEP. c. Collect the fractions containing the purified conjugate.

5. Characterization: a. Determine the protein concentration of the purified conjugate (e.g., by measuring absorbance at 280 nm). b. Analyze the conjugate for purity and aggregation using SEC. c. Confirm the identity and extent of PEGylation using mass spectrometry.

Table 2: Common Excipients to Prevent Protein Aggregation

| Excipient | Typical Concentration | Mechanism of Action |

| L-Arginine | 50 - 250 mM | Suppresses aggregation by interacting with hydrophobic and charged regions. |

| Glycerol | 5 - 20% (v/v) | Acts as a cryoprotectant and increases protein stability. |

| Sucrose/Trehalose | 5 - 10% (w/v) | Stabilize proteins against thermal stress by preferential exclusion. |

| Polysorbate 20/80 | 0.01 - 0.1% (v/v) | Non-ionic surfactants that prevent surface adsorption and shield hydrophobic patches. |

Disclaimer: This information is intended for research use only. The provided protocols are general guidelines and may require optimization for your specific application.

References

Technical Support Center: Purifying Mal-amido-PEG10-acid Labeled Proteins

Welcome to the technical support center for the purification of proteins labeled with Mal-amido-PEG10-acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these bioconjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound labeled proteins.

| Problem | Potential Cause | Recommended Solution |

| Low Yield of Labeled Protein | Maleimide Hydrolysis: The maleimide group on the PEG linker is susceptible to hydrolysis, especially at higher pH, rendering it inactive for conjugation.[1] | - Maintain the reaction pH between 6.5 and 7.5.[1][2][3] - Prepare the this compound stock solution immediately before use in a dry, water-miscible solvent like DMSO or DMF.[1] - Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this may require a longer reaction time. |

| Thiol Oxidation: Free sulfhydryl groups on cysteine residues can oxidize to form disulfide bonds, which are unreactive with maleimides. | - Degas buffers to remove dissolved oxygen. - Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions that catalyze oxidation. - If necessary, reduce disulfide bonds using a reducing agent like TCEP prior to conjugation. | |

| Incorrect Stoichiometry: An inappropriate molar ratio of the PEG linker to the protein can lead to inefficient labeling. | - Empirically determine the optimal molar excess of the this compound linker for your specific protein, typically starting with a 10- to 20-fold molar excess. | |

| Presence of Unreacted Protein and/or PEG | Incomplete Reaction: The conjugation reaction may not have gone to completion. | - Optimize reaction time and temperature. A time-course experiment can help determine the ideal duration. |

| Inefficient Purification: The chosen purification method may not be suitable for separating the labeled protein from unreacted components. | - Size Exclusion Chromatography (SEC): Effective for removing unreacted, low molecular weight PEG and by-products. - Ion Exchange Chromatography (IEX): Can separate the PEGylated protein from the native protein due to changes in surface charge. - Dialysis/Ultrafiltration: Useful for removing smaller molecules like unreacted PEG, but may not be sufficient for complete removal. | |

| Protein Aggregation | PEGylation-Induced Changes: The attachment of PEG chains can alter the protein's surface properties, sometimes leading to aggregation. | - Optimize the degree of PEGylation; a lower PEG-to-protein ratio might be necessary. - Screen different buffer conditions (pH, ionic strength) for the purification and storage of the labeled protein. - PEGylation has been shown to reduce aggregation in some cases by increasing the solubility of the protein. |

| Heterogeneous Product | Multiple Labeling Sites: If the protein has multiple accessible cysteine residues, a mixture of species with varying degrees of PEGylation can be produced. | - If site-specific labeling is required, consider protein engineering to introduce a single, reactive cysteine residue. |

| Positional Isomers: Even with a single PEG molecule, it can attach to different cysteine residues, creating isomers that are difficult to separate. | - High-resolution analytical techniques like IEX-HPLC or mass spectrometry can help identify and characterize isomers. Preparative separation can be challenging. | |

| Instability of the Thioether Bond: The bond formed between the maleimide and thiol can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. | - Ensure complete removal of any reducing agents used prior to conjugation. - Quench the reaction with a low molecular weight thiol like L-cysteine to cap any unreacted maleimides. | |

| Side Reactions with N-terminal Cysteine: An unprotected N-terminal cysteine can lead to thiazine rearrangement, complicating the product mixture. | - Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated. - Acetylation of the N-terminal cysteine can prevent this side reaction. |

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a protein?

A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5. In this range, the reaction is highly specific for sulfhydryl groups. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines. Above pH 8.0, the rate of maleimide hydrolysis increases significantly, and reaction with primary amines (e.g., lysine residues) can occur.

Q2: My protein has disulfide bonds. How can I label it with a maleimide-PEG linker?

A2: To label a protein with internal disulfide bonds, you must first reduce them to generate free sulfhydryl groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent because it is effective over a wide pH range and does not contain a thiol group itself, meaning it does not need to be removed before adding the maleimide reagent. If you use a thiol-containing reducing agent like dithiothreitol (DTT), it must be completely removed prior to adding the this compound to prevent it from competing with your protein for the linker.

Q3: How can I remove unreacted this compound after the conjugation reaction?

A3: Several methods can be used to remove excess, unreacted PEG linker, with the choice depending on the size of your protein and the scale of your experiment.

-

Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger, PEGylated protein from the smaller, unreacted PEG linker.

-

Dialysis or Diafiltration: These methods are also suitable for removing small molecules from a protein solution and are based on molecular weight differences.

-

Ion Exchange Chromatography (IEX): If the PEGylation alters the overall charge of the protein, IEX can be used to separate the labeled protein from both the unreacted protein and the unreacted PEG.

Q4: How do I confirm that my protein is successfully labeled?

A4: Successful conjugation can be confirmed using several analytical techniques:

-

SDS-PAGE: A successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.

-

Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the protein conjugate, allowing for the determination of the number of attached PEG molecules.

-

HPLC: Techniques like Size Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC) can be used to separate the PEGylated protein from the unlabeled protein and quantify the extent of labeling.

Q5: What can I do if my labeled protein is unstable and aggregates?

A5: Protein aggregation after PEGylation can be a challenge. While PEGylation often improves protein stability and solubility, in some cases it can lead to aggregation. If you observe aggregation, consider the following:

-

Optimize Buffer Conditions: Screen different pH values, buffer salts, and excipients to find conditions that stabilize the conjugate.

-

Reduce the Degree of Labeling: A high density of PEG chains on the protein surface may lead to unfavorable interactions. Reducing the molar excess of the PEG linker during the conjugation reaction can result in a lower degree of labeling and potentially improved stability.

-

Characterize the Aggregates: Determine if the aggregation is reversible. Sometimes, aggregates can be resolubilized under specific buffer conditions.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds (Optional)

This protocol is for proteins where the target cysteine residues are involved in disulfide bonds.

-

Protein Preparation: Dissolve the protein in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1-5 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.

-

Addition of Reducing Agent: Add a 10- to 20-fold molar excess of TCEP to the protein solution.

-

Incubation: Incubate the mixture at room temperature for 30-60 minutes. To prevent re-oxidation of the thiols, it is beneficial to flush the reaction vial with an inert gas like nitrogen or argon before sealing.

Protocol 2: Protein Labeling with this compound

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Initiate Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution (from Protocol 1 or a protein with free thiols). The optimal molar ratio should be determined empirically for each specific protein.

-

Incubation: Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

-

Quench Reaction: To stop the reaction and cap any unreacted maleimide groups, add a 100-fold molar excess of a low molecular weight thiol, such as L-cysteine or N-acetylcysteine. Incubate for an additional 15-30 minutes at room temperature.

Protocol 3: Purification of the Labeled Protein

-

Purification Method Selection: Choose a suitable purification method based on the properties of your protein and the scale of the reaction. Size Exclusion Chromatography (SEC) is a widely applicable and effective method.

-

Column Equilibration: Equilibrate the SEC column (e.g., Sephadex G-25) with the desired storage buffer for your protein.

-

Sample Loading and Elution: Load the quenched reaction mixture onto the equilibrated column and begin elution with the storage buffer.

-

Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm. The PEGylated protein will typically elute in the earlier fractions, well-separated from the smaller, unreacted PEG linker and quenching reagent.

-

Analysis of Fractions: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to confirm the presence of the purified, labeled protein.

Visualizations

Caption: Experimental workflow for labeling and purifying proteins with this compound.

Caption: The reaction between a protein's thiol group and the maleimide group of the PEG linker.

References

how to handle and store Mal-amido-PEG10-acid effectively

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective handling, storage, and troubleshooting of Mal-amido-PEG10-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional crosslinker. It features two reactive groups: a maleimide group and a terminal carboxylic acid. These groups are separated by a hydrophilic 10-unit polyethylene glycol (PEG) spacer. The maleimide group specifically reacts with thiol (sulfhydryl) groups, while the carboxylic acid can be activated to form a stable amide bond with primary amine groups.[1][2][3] The PEG spacer enhances the water solubility of the molecule and the resulting conjugate.[1][2]

Q2: What are the primary applications for this compound?

This crosslinker is widely used in bioconjugation for applications such as:

-

Antibody-Drug Conjugate (ADC) development: Linking cytotoxic drugs to antibodies.

-

PEGylation: Modifying proteins and peptides to improve their solubility and pharmacokinetic properties.

-

Surface functionalization: Attaching biomolecules to surfaces of nanoparticles or biomedical devices.

Q3: How should I store this compound?

Proper storage is critical to maintain the reactivity of the maleimide group. Recommendations are summarized in the table below.

Q4: How should I prepare solutions of this compound?

To prevent hydrolysis of the maleimide group, it is crucial to use anhydrous solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for reconstitution. Prepare stock solutions at a desired concentration (e.g., 10 mM) and use them immediately. Avoid storing the reagent in aqueous solutions for extended periods.

Q5: What is the optimal pH for conjugation reactions?

The two functional groups have different optimal pH ranges for their reactions:

-

Maleimide-Thiol Reaction: The most efficient and selective reaction occurs at a pH between 6.5 and 7.5.

-

Carboxylic Acid-Amine Reaction: This reaction requires activation of the carboxylic acid, typically with reagents like EDC. The activation step is often performed at a lower pH (e.g., 4.5-7.2), while the subsequent conjugation to the amine may proceed at a slightly higher pH.

Storage and Handling Summary

| Condition | Solid Form | Stock Solution in Anhydrous Solvent (e.g., DMSO) |

| Temperature | -20°C | -20°C |

| Duration | Long-term (months to years) | Short-term (up to 1 month) |

| Precautions | Protect from moisture and light. Allow the vial to equilibrate to room temperature before opening to prevent condensation. | Aliquot to avoid repeated freeze-thaw cycles. Flush with inert gas (e.g., argon or nitrogen) before sealing. |

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

| Potential Cause | Recommended Solution |

| Hydrolysis of Maleimide Group | Ensure the solid reagent was stored correctly at -20°C and protected from moisture. Prepare aqueous solutions of the linker immediately before use. Verify the reaction buffer pH is within the optimal range of 6.5-7.5. |

| Inactive Thiol/Amine Groups | For thiol conjugation, ensure that cysteine residues are reduced and available. If necessary, perform a reduction step using an agent like TCEP. Confirm that the amine groups on the target molecule are accessible. |

| Incorrect Buffer Composition | Use non-amine, non-thiol containing buffers for the maleimide-thiol reaction, such as Phosphate-Buffered Saline (PBS), MES, or HEPES. Avoid buffers like Tris, which contains a primary amine. |

| Insufficient Molar Excess of Linker | Optimize the molar ratio of this compound to your target molecule. A 5- to 20-fold molar excess of the linker is a common starting point for protein conjugation. |

Issue 2: Conjugate Appears Aggregated or Precipitated

| Potential Cause | Recommended Solution |

| Hydrophobicity of Conjugated Molecules | Although the PEG spacer increases solubility, highly hydrophobic molecules can still cause aggregation. Try performing the conjugation reaction at a lower concentration. |

| Suboptimal Buffer Conditions | Optimize buffer conditions by adjusting salt concentration or adding non-ionic detergents. |

Issue 3: Inconsistent Results Between Experiments

| Potential Cause | Recommended Solution |

| Variable Maleimide Hydrolysis | Standardize the time the maleimide reagent is in an aqueous solution before starting the conjugation. Ensure consistent temperature control during the reaction. Use fresh aliquots of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles. |

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol outlines a general method for conjugating this compound to a thiol-containing protein.

-

Protein Preparation:

-

Dissolve the thiol-containing protein in a suitable reaction buffer (e.g., PBS, HEPES, or MES) at a pH of 6.5-7.5.

-

If the protein's thiol groups are in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP and incubate. TCEP is often preferred as it does not need to be removed before adding the maleimide linker. If DTT is used, it must be removed via desalting or dialysis prior to the next step.

-

Degas the buffer to remove dissolved oxygen, which can re-oxidize thiols.

-

-

This compound Preparation:

-

Allow the vial of solid this compound to warm to room temperature before opening.

-

Immediately before use, dissolve the required amount in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the desired molar excess (e.g., 5-20 fold) of the dissolved this compound to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching (Optional):

-

To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to react with any excess maleimide.

-

-

Purification:

-

Remove excess, unreacted linker and other small molecules using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

-

Visualizations

Caption: Workflow for effective storage and handling of this compound.

References

Technical Support Center: Minimizing Non-specific Binding with Mal-amido-PEG10-acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding when using Mal-amido-PEG10-acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker that contains three key components:

-

A maleimide group , which reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides.[1][2][3]

-

A PEG10 spacer , which is a hydrophilic chain of 10 polyethylene glycol units. This spacer increases the solubility of the molecule and the resulting conjugate in aqueous buffers and helps to reduce non-specific binding by creating a hydrated cloud around the conjugated molecule.[1][4]

-

A terminal carboxylic acid group , which can be activated to react with primary amines, such as those found on lysine residues or the N-terminus of proteins.

Its primary applications are in bioconjugation, such as in the development of antibody-drug conjugates (ADCs), pegylated proteins, and functionalized nanoparticles for drug delivery and diagnostic purposes.

Q2: What is the mechanism of the maleimide reaction with a thiol group?

The reaction between a maleimide and a thiol group is a Michael addition reaction. In this reaction, the thiol group acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond, forming a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.

Q3: How does the PEG10 spacer help in minimizing non-specific binding?

The polyethylene glycol (PEG) spacer reduces non-specific binding through a combination of effects:

-

Steric Hindrance : The flexible PEG chain forms a "cloud" around the conjugated molecule, which physically blocks unintended interactions with other surfaces or proteins.

-

Hydrophilicity : PEG is highly hydrophilic and creates a hydration layer. This layer of water molecules helps to prevent hydrophobic interactions, which are a common cause of non-specific binding.

-

Charge Shielding : The neutral PEG chain can shield charged regions on the molecule, reducing non-specific electrostatic interactions.

Studies have shown that PEG-modified surfaces can significantly reduce non-specific protein binding. For instance, a PEG-modified hydrogel showed a 10-fold decrease in non-specific binding in an immunoassay.

Q4: What are the critical factors to consider to ensure the stability of the maleimide group?

The stability of the maleimide group is crucial for successful conjugation. The primary factor affecting its stability is pH. The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. Hydrolysis opens the maleimide ring, forming a maleamic acid derivative that is unreactive towards thiols.

To ensure stability:

-

Control pH : Perform conjugation reactions within a pH range of 6.5-7.5.

-

Fresh Reagents : Prepare solutions of this compound immediately before use. Avoid storing it in aqueous solutions for extended periods. For stock solutions, use dry, water-miscible organic solvents like DMSO or DMF.

-

Avoid Amines : Keep the reaction buffer free of primary and secondary amines, as they can react with the maleimide group, especially at pH values above 7.5.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments with this compound.

Problem 1: High Non-Specific Binding in an Immunoassay

Possible Causes and Solutions

| Possible Cause | Recommended Solution |

| Insufficient Blocking | Use appropriate blocking agents to saturate non-specific binding sites on the solid phase (e.g., microplate wells). |

| Hydrophobic Interactions | Add a non-ionic surfactant (e.g., 0.05% Tween-20 or Triton X-100) to the washing and incubation buffers to disrupt hydrophobic interactions. |

| Electrostatic Interactions | Increase the ionic strength of your buffers by adding NaCl (e.g., up to 150 mM) to shield charged interactions. Adjusting the buffer pH away from the isoelectric point of interfering proteins can also help. |

| Cross-Reactivity of Antibodies | Ensure the purity and specificity of your primary and secondary antibodies. Consider using pre-adsorbed secondary antibodies. |

Experimental Protocol: Optimizing Blocking and Washing Buffers

-

Prepare a series of blocking buffers with different blocking agents (e.g., 1-5% BSA, 1-5% non-fat dry milk, or a commercial blocking solution).

-

Prepare a series of wash buffers with varying concentrations of a non-ionic surfactant (e.g., 0.05%, 0.1%, 0.2% Tween-20) and salt (e.g., 150 mM, 300 mM NaCl).

-

Coat a microplate with your capture antibody or antigen.

-

Block the wells with the different blocking buffers for 1-2 hours at room temperature or overnight at 4°C.

-

Proceed with your immunoassay protocol , using the different wash buffers.

-

Compare the signal-to-noise ratio for each condition to determine the optimal blocking and washing buffer composition.

Problem 2: Low Conjugation Efficiency

Possible Causes and Solutions

| Possible Cause | Recommended Solution |

| Maleimide Hydrolysis | Ensure the reaction pH is between 6.5 and 7.5. Prepare the this compound solution immediately before use and avoid aqueous storage. |

| Inactive Thiol Groups | Ensure that the thiol groups on your protein or molecule are reduced and available for reaction. If necessary, use a reducing agent like DTT or TCEP and subsequently remove it before adding the maleimide reagent. |

| Incorrect Buffer Composition | Avoid buffers containing primary or secondary amines (e.g., Tris) or thiols. Use buffers such as phosphate-buffered saline (PBS) or HEPES. |

| Inactivation of Carboxylic Acid | For the amine-reactive end, ensure proper activation of the carboxylic acid using EDC/NHS chemistry. Follow the recommended stoichiometry and reaction times. |

Experimental Protocol: Thiol-Maleimide Conjugation

-

Protein Preparation : If your protein has disulfide bonds that need to be reduced to generate free thiols, incubate it with a 10- to 20-fold molar excess of a reducing agent like DTT or TCEP for 1-2 hours at room temperature.

-

Removal of Reducing Agent : Remove the reducing agent using a desalting column or dialysis. This step is crucial as the reducing agent will compete with the protein's thiols for reaction with the maleimide.

-

Conjugation Reaction :

-

Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2).

-

Prepare a fresh stock solution of this compound in a dry, water-miscible organic solvent (e.g., DMSO).

-

Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching : Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.

-

Purification : Remove the excess unreacted crosslinker and byproducts by size exclusion chromatography or dialysis.

Visualizing Experimental Workflows and Concepts

Diagram 1: Thiol-Maleimide Conjugation Workflow

A flowchart of the key steps in a typical thiol-maleimide conjugation experiment.

Diagram 2: Logic Diagram for Troubleshooting High Non-Specific Binding

A decision-making flowchart for troubleshooting high non-specific binding issues.

References

Validation & Comparative

The Performance of Mal-amido-PEG10-acid In Vivo vs. In Vitro: A Comparative Guide

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful development of bioconjugates, including antibody-drug conjugates (ADCs). Mal-amido-PEG10-acid, a heterobifunctional linker, offers a maleimide group for conjugation to thiol-containing molecules like antibodies and a carboxylic acid for coupling to amine-containing payloads. The polyethylene glycol (PEG) spacer, in this case with 10 repeating units, plays a crucial role in modulating the physicochemical properties of the resulting conjugate. This guide provides an objective comparison of the expected in vivo and in vitro performance of this compound and its alternatives with varying PEG lengths, supported by experimental principles and data from related studies.

Data Presentation: Quantitative Comparison of PEG Linker Performance

Table 1: In Vitro Performance Comparison of Maleimide-PEG Linkers

| Parameter | Shorter PEG (e.g., PEG2-4) | Medium PEG (e.g., PEG8-12) | Longer PEG (e.g., >PEG24) | Rationale & Key Considerations |

| Conjugation Efficiency | Potentially higher due to less steric hindrance. | Generally efficient. | May be slightly lower due to increased steric hindrance. | The flexibility of the PEG chain can mitigate some steric hindrance. Reaction conditions should be optimized. |

| In Vitro Cytotoxicity (IC50) | Generally more potent (lower IC50). | Intermediate potency. | May exhibit reduced potency (higher IC50).[1] | Longer PEG chains can sterically hinder the binding of the payload to its intracellular target.[1] |

| Solubility | Moderate improvement. | Good improvement. | Excellent improvement. | PEG is hydrophilic and enhances the solubility of hydrophobic payloads. |

| Plasma Stability | Lower stability. | Moderate stability. | Higher stability. | The maleimide-thiol bond is susceptible to retro-Michael reaction. Longer PEG chains can offer some steric protection. |

Table 2: In Vivo Performance Comparison of Maleimide-PEG Linkers

| Parameter | Shorter PEG (e.g., PEG2-4) | Medium PEG (e.g., PEG8-12) | Longer PEG (e.g., >PEG24) | Rationale & Key Considerations |

| Pharmacokinetics (Half-life) | Shorter half-life. | Longer half-life. | Significantly longer half-life.[1] | Increased hydrodynamic radius from longer PEG chains reduces renal clearance.[1] |

| Pharmacokinetics (Clearance) | Faster clearance. | Slower clearance. | Slowest clearance. | Reduced renal filtration and potential for reduced uptake by the reticuloendothelial system. |

| In Vivo Efficacy (Tumor Growth Inhibition) | May be less effective due to rapid clearance. | Often shows a good balance of potency and exposure. | Can be highly effective due to prolonged exposure, despite potentially lower in vitro potency.[1] | The extended circulation time allows for greater accumulation of the conjugate in the tumor tissue. |

| Immunogenicity | Higher potential for immunogenicity. | Lower potential for immunogenicity. | Lowest potential for immunogenicity. | The PEG chain can mask epitopes on the protein, reducing its recognition by the immune system. |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of a thiol-containing protein (e.g., an antibody) with a maleimide-functionalized linker like this compound.

Materials:

-

Thiol-containing protein (1-10 mg/mL)

-

Mal-amido-PEGn-acid linker

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: N-acetylcysteine or L-cysteine

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

-

Protein Preparation: If the protein's thiol groups are in the form of disulfide bonds, they must first be reduced. Dissolve the protein in Reaction Buffer and add a 10-100 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes. If using a thiol-containing reducing agent like DTT, it must be removed by dialysis or a desalting column before adding the maleimide linker.

-

Linker Preparation: Immediately before use, dissolve the Mal-amido-PEGn-acid linker in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved linker to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if using a light-sensitive payload.

-

Quenching: Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-acetylcysteine or L-cysteine and incubate for 15-30 minutes.

-

Purification: Remove excess linker and other small molecules by SEC or dialysis.

-

Characterization: Characterize the conjugate by measuring the protein concentration (e.g., BCA assay) and determining the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the maleimide-thiol linkage in plasma.

Materials:

-

Purified bioconjugate

-

Freshly collected plasma (e.g., human, mouse) containing an anticoagulant (e.g., heparin)

-

Incubator at 37°C

-

Analysis system: LC-MS/MS is often used for quantitative analysis.

Procedure:

-

Incubation: Spike the bioconjugate into the plasma at a final concentration of 100 µg/mL.

-

Time Points: Incubate the plasma samples at 37°C and collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

-

Sample Preparation: At each time point, process the plasma samples to precipitate proteins and extract the analyte of interest (e.g., released payload or intact conjugate). This may involve protein precipitation with acetonitrile or immunocapture of the antibody portion.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the intact conjugate and/or the released payload.

-

Data Analysis: Plot the concentration of the intact conjugate over time to determine its stability profile and half-life in plasma.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical study to evaluate the anti-tumor efficacy of an ADC in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line that expresses the target antigen

-

ADC with Mal-amido-PEGn-acid linker

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).

-

Dosing: Administer the ADC and vehicle control intravenously (or via another appropriate route) according to the desired dosing schedule (e.g., once weekly for 3 weeks).

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.

-

Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or if the mice show signs of excessive toxicity.

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the observed differences.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.

Caption: Maleimide-thiol conjugation reaction.

Caption: In vivo instability via retro-Michael reaction.

Caption: General workflow for ADC development and evaluation.

References

A Comparative Guide to Validating Conjugation Sites on Proteins Labeled with Mal-amido-PEG10-acid

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is a critical step in creating therapeutics like antibody-drug conjugates (ADCs), imaging agents, and other functional bioconjugates. Mal-amido-PEG10-acid is a heterobifunctional linker that leverages maleimide chemistry to target thiol groups on cysteine residues, providing a stable thioether bond. The PEG10 spacer enhances solubility, and the terminal carboxylic acid allows for subsequent modification.[1]

Validating the exact location of this conjugation is not merely a quality control step; it is essential for understanding a conjugate's structure-activity relationship, ensuring batch-to-batch consistency, and meeting regulatory requirements. This guide provides a detailed comparison of methodologies for validating conjugation sites, focusing on mass spectrometry as the gold standard, and compares maleimide-based chemistry with viable alternatives.

I. Primary Method for Validation: Peptide Mapping by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) peptide mapping is the most powerful and widely used technique to confirm the primary structure of proteins and identify modifications, including the site of conjugation.[2][3][4] The workflow involves enzymatically digesting the conjugated protein into smaller peptides, separating them via liquid chromatography, and then analyzing them by mass spectrometry to determine their mass and sequence.[3]

A peptide containing the this compound modification will exhibit a specific mass shift. By identifying this modified peptide, the exact cysteine residue that was labeled can be pinpointly located.

Caption: Workflow for conjugation site validation via LC-MS/MS peptide mapping.

Experimental Protocol: Peptide Mapping for Site Validation

This protocol outlines the key steps for identifying the conjugation site of this compound on a target protein.

1. Materials:

-

This compound conjugated protein

-

Urea or Guanidine HCl

-

Dithiothreitol (DTT) for reduction

-

Iodoacetamide (IAM) for alkylation

-

Trypsin (sequencing grade)

-

Tris-HCl, Ammonium Bicarbonate buffers

-

Formic Acid, Acetonitrile (HPLC grade)

-

HPLC/UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

2. Procedure:

-

Denaturation and Reduction: Dissolve the conjugated protein (approx. 100 µg) in a denaturing buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.0). Add DTT to a final concentration of 10 mM to reduce all disulfide bonds. Incubate for 1 hour at 37°C.

-

Alkylation: Add IAM to a final concentration of 25 mM to alkylate all free cysteine residues, preventing them from reforming disulfide bonds. Incubate for 30 minutes in the dark at room temperature. This step ensures that only the cysteine originally conjugated to the linker remains as a thioether, while all other cysteines are carbamidomethylated.

-

Buffer Exchange and Digestion: Exchange the buffer to a non-denaturing buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) using a desalting column to remove urea and excess reagents. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

LC-MS/MS Analysis: Acidify the peptide mixture with formic acid. Inject the sample onto a C18 reverse-phase column and separate the peptides using a gradient of acetonitrile. The eluent is introduced directly into the mass spectrometer.

-

Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to match the acquired MS/MS spectra against the protein's known amino acid sequence. Specify the mass of the this compound linker and the carbamidomethylation of cysteine as variable modifications. The software will identify the peptide containing the mass shift corresponding to the linker, thus confirming the conjugation site.

II. Comparison of Cysteine-Reactive Labeling Chemistries

While maleimide chemistry is highly efficient and widely used, it has known limitations, such as the potential for the formed succinimide linkage to undergo hydrolysis or retro-Michael addition, which can lead to conjugate instability in vivo. Below is a comparison with other thiol-reactive chemistries.

| Feature | Maleimide Chemistry | Haloacetyl (Iodoacetamide) | Pyridyl Disulfide | Julia-Kocienski (MSBT) |

| Target Residue | Cysteine | Cysteine, Histidine | Cysteine | Cysteine |

| Bond Type | Thioether | Thioether | Disulfide | Thioether |

| Optimal pH | 6.5 - 7.5 | 7.0 - 8.5 | 6.0 - 7.0 | Neutral to Basic |

| Bond Stability | Moderate; susceptible to hydrolysis and thiol exchange | High; very stable | Reversible; cleavable with reducing agents like DTT | High; more stable in plasma than maleimide conjugates |

| Key Advantage | High reactivity and selectivity at neutral pH | Forms a very stable bond | Reversibility allows for payload release or reagent removal | Creates highly stable conjugates suitable for in vivo use |

| Key Disadvantage | Potential for bond instability in vivo | Can react with other residues (e.g., His) at higher pH | Bond is not permanently stable | Newer chemistry, less commercial availability |

III. Quantitative Data Summary: A Hypothetical Validation Study

The primary output of a successful validation experiment is the unambiguous identification of the modified peptide. Below is a sample data table summarizing results from an LC-MS/MS analysis of a hypothetical monoclonal antibody (mAb) engineered with a reactive cysteine at position 220 (C220).

| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Modification Identified | Conjugation Site |

| TPEVTCVVVDVSHEDPEVK | 2135.01 | 2135.01 | 0 | None | - |

| SDKTHTCPPCPAPELLG | 1801.88 | 1801.88 | 0 | None | - |

| SC DKTHTCPPCPAPELLG | 1904.91 | 2585.69 | +680.78 | This compound | C220 |

| FNWYVDGVEVHNAK | 1678.83 | 1678.83 | 0 | None | - |

| TKPREEQYNSTYR | 1698.77 | 1698.77 | 0 | None | - |

Note: The mass of this compound is approximately 680.8 Da. The observed mass shift confirms conjugation at the cysteine (C) residue within that specific peptide.

Caption: Relationship between conjugation chemistries and validation outputs.

By employing a rigorous validation strategy centered on LC-MS/MS, researchers can confidently determine the precise location of conjugation for linkers like this compound. This confirmation is foundational for developing well-characterized, safe, and effective protein bioconjugates. Furthermore, understanding the comparative advantages of different labeling chemistries allows for the selection of the most appropriate tool for the desired application, balancing reactivity, selectivity, and in vivo stability.

References

- 1. This compound, 2785355-74-8 | BroadPharm [broadpharm.com]

- 2. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rapidnovor.com [rapidnovor.com]

- 4. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.